Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one
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Overview
Description
Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a pyrrolo[2,3-C]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropane derivative with a pyrrolo[2,3-C]pyridine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridine ring can be replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical and electronic properties.
Mechanism of Action
The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one
- Spiro[cyclopropane-1,2′-[2H]indol]-3′(1′H)-one
Uniqueness
Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-c]pyridine-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-9(2-3-9)6-1-4-10-5-7(6)11-8/h1,4-5H,2-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLBWSBCYZQKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=NC=C3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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